1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOTNFISNHOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 5-nitrobenzo[d]thiazole-2-thiol under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzothiazole ring undergoes reduction to form an amine (-NH₂), enabling subsequent functionalization.
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Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl) in ethanol or THF .
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Outcome :
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Applications : The resulting amine participates in diazotization-coupling reactions to form azo dyes or cross-linked polymers .
Nucleophilic Substitution at the Thioether Site
The thioether (-S-) linkage is susceptible to nucleophilic displacement under basic or acidic conditions.
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Reagents : Alkyl halides, amines, or thiols in polar aprotic solvents (DMF, DMSO) .
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Example Reaction :
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Yields : Reported substitutions achieve 60–85% efficiency depending on the nucleophile .
Oxidation of the Thioether
The thioether group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.
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Selectivity :
Oxidizing Agent Product Conditions H₂O₂ Sulfoxide RT, 6–12 hrs m-CPBA Sulfone Reflux, 24 hrs
Reactivity of the Ketone Group
The ethanone moiety undergoes typical ketone reactions, such as condensation and hydrazone formation.
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Condensation with Hydrazines :
Cross-Coupling Reactions via the Bromophenyl Group
The 4-bromophenyl substituent enables palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling :
Diazotization and Azo Coupling
After nitro reduction to an amine, diazotization enables coupling with electron-rich aromatics.
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Steps :
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Example Product :
Cyclocondensation Reactions
The ketone and thioether groups facilitate cyclization to form fused heterocycles.
Scientific Research Applications
1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Structural Similarities and Key Substituents
The compound shares structural motifs with several analogs, including:
- Benzothiazole-thioether derivatives: Compounds like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) feature benzothiazole and thioether groups but incorporate piperazine and triazole moieties, enhancing solubility and target affinity .
- Tetrazole-linked bromophenyl ethanones: Examples include 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j), which replaces the benzothiazole with a tetrazole ring, altering electronic properties and bioactivity .
- Indolyl-3-ethanone-α-thioethers: Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit superior antimalarial activity (pIC50 = 8.2129) compared to the target compound, highlighting the role of indole and nitro substituents .
Pharmacological Activity Comparison
Key Observations :
- Anticancer Potential: The target compound’s benzothiazole-thioether scaffold is structurally analogous to compound 5i, which demonstrated anticancer activity via EI-MS and NMR validation . However, 5i’s piperazine-triazole extensions may improve cellular uptake.
- Antimalarial Superiority: Indolyl-3-ethanone-α-thioethers outperform the target compound in antimalarial assays, likely due to nitro group positioning and indole’s planar geometry enhancing target binding .
- Cytotoxicity : Compound 5d, featuring a dibromobenzimidazole group, shows potent cytotoxicity, suggesting bromine substitution patterns critically influence activity .
Stability and Structural Insights
- Crystallography: Compound 5d’s X-ray structure reveals planar benzimidazole and bromophenyl moieties, stabilized by π-π interactions.
- Thermal Stability : Derivatives like 7e (melting point 131–134°C) and 7j (154–156°C) demonstrate that sulfonylpiperazine groups increase thermal stability compared to simpler thioethers .
Biological Activity
1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone, a compound derived from benzothiazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol with nitrobenzaldehyde to form 5-nitrobenzo[d]thiazole. This intermediate is then reacted with appropriate acyl chlorides to yield the final product. The following table summarizes the key steps involved in the synthesis:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of 2-aminobenzenethiol and nitrobenzaldehyde | Glacial acetic acid catalyst | Variable |
| 2 | Reaction with acyl chloride (e.g., acetyl chloride) | Base (triethylamine) | High yield |
Antimicrobial Properties
Recent studies indicate that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity against Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against this pathogen, suggesting potential as anti-tubercular agents .
Anti-inflammatory Effects
Benzothiazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate cell signaling pathways involved in inflammation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs .
The proposed mechanism of action for this compound involves interaction with specific biomolecules, leading to enzyme inhibition or modulation of gene expression. For example, it may bind to target proteins involved in inflammatory responses or microbial resistance mechanisms .
Case Studies
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Anti-tubercular Activity Study :
A study published in 2023 evaluated several benzothiazole derivatives for their anti-tubercular effects. The compound exhibited significant inhibition of M. tuberculosis growth at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent against tuberculosis . -
Inflammation Inhibition :
Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives. The study found that treatment with the compound resulted in a dose-dependent decrease in TNF-alpha levels in vitro, indicating its effectiveness in reducing inflammation .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone, and what reaction conditions optimize yield?
The synthesis typically involves sequential functionalization of the benzo[d]thiazole and bromophenyl moieties. A common approach includes:
- Step 1 : Formation of the 5-nitrobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Thioether linkage formation between the thiol group of the benzo[d]thiazole and a bromoacetophenone derivative. This step often employs base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
Optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for thiol:haloethanone) are critical. Purity is enhanced via column chromatography or recrystallization from ethanol .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the bromophenyl aromatic signals (δ 7.4–7.8 ppm) and thioether linkage (δ 4.2–4.5 ppm for SCH₂) .
- XRD : Confirms spatial arrangement of the nitrobenzo[d]thiazole and bromophenyl groups, with bond angles critical for assessing planarity and conjugation .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or biological activity .
Q. How is preliminary biological activity screened, and what assays are recommended?
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, targeting the nitro-thiazole motif’s electron-deficient nature .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Comparative Studies : Test the compound alongside analogs (e.g., replacing nitro with methoxy groups) to isolate electronic effects .
- Assay Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and solvent controls (DMSO <0.1%) to minimize artifacts .
- Mechanistic Profiling : Employ proteomics or transcriptomics to identify off-target interactions that may explain discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH or -COOH) on the bromophenyl ring to enhance solubility, monitored via logP calculations .
- Metabolic Stability : Microsomal incubation assays (human/rat liver microsomes) identify metabolic hotspots (e.g., nitro-reduction) for targeted deuteration .
- Prodrug Design : Mask the thioether group with acetylated precursors to improve oral bioavailability .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
Key modifications and outcomes include:
Q. What advanced techniques validate the compound’s mechanism of action?
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., tubulin or DNA topoisomerases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like EGFR or PD-L1 .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on toxicity profiles?
- Dose-Dependent Effects : Low doses (≤10 µM) may show therapeutic activity, while higher doses induce apoptosis via ROS generation .
- Species Variability : Rodent models may underpredict hepatotoxicity observed in human cell lines .
- Impurity Interference : HPLC-MS purity checks (>98%) ensure observed toxicity is compound-specific, not due byproducts .
Methodological Tables
Q. Table 1: Comparative Reaction Conditions for Thioether Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 | |
| Et₃N | Acetonitrile | 60 | 65 | |
| NaOH | Ethanol | 70 | 68 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 1-(4-Bromophenyl)-2-(5-nitrothiazolyl)thio | 2.5 (S. aureus) | 8.2 (MCF-7) |
| 1-(Naphthyl)-2-(5-chlorothiazolyl)thio | 12.0 (S. aureus) | 3.1 (HeLa) |
| 1-(4-Bromophenyl)-2-sulfoxide derivative | 5.8 (E. coli) | 15.4 (HepG2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
